[(2-Chlorophenyl)methyl](pentyl)amine
Description
(2-Chlorophenyl)methylamine is a secondary amine featuring a 2-chlorophenylmethyl group attached to a pentyl chain. The compound’s structure combines aromatic and aliphatic moieties, making it a versatile intermediate in organic synthesis and pharmacological studies. The 2-chlorophenyl group enhances lipophilicity and may influence receptor-binding affinities, while the pentyl chain contributes to solubility and metabolic stability .
Properties
Molecular Formula |
C12H18ClN |
|---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]pentan-1-amine |
InChI |
InChI=1S/C12H18ClN/c1-2-3-6-9-14-10-11-7-4-5-8-12(11)13/h4-5,7-8,14H,2-3,6,9-10H2,1H3 |
InChI Key |
FKMOFPIUMDETDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with pentylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (2-Chlorophenyl)methylamine can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(2-Chlorophenyl)methylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Pharmacological Notes |
|---|---|---|---|---|
| (2-Chlorophenyl)methylamine | C₁₂H₁₈ClN | 211.73 | 2-Chlorophenylmethyl + linear pentyl | Suspected PAF receptor interaction |
| (5-Chlorothiophen-2-yl)methylamine | C₁₀H₁₆ClNS | 217.76 | Thiophene ring replaces benzene | Increased electron delocalization |
| 1-(2-Chlorophenyl)ethylamine | C₉H₁₂ClN | 169.65 | Shorter chain (methyl) + 2-chlorophenylethyl | Higher volatility; metabolic liability |
| (2-Chlorophenyl)methylamine | C₁₂H₁₈ClN | 211.73 | Branched pentyl isomer | Altered steric effects |
| Benzyl-[1-(2-chlorophenyl)but-3-enyl]amine | C₁₇H₁₈ClN | 283.79 | Unsaturated butenyl chain + benzyl | Potential for Michael addition |
Pharmacological and Metabolic Profiles
- Receptor Interactions : The 2-chlorophenyl group is common in PAF antagonists (e.g., WEB-2086), suggesting competitive binding at hydrophobic receptor pockets .
- Metabolism :
Key Research Findings
PAF Receptor Studies: Structural analogs like WEB-2086 (containing 2-chlorophenyl) show nanomolar affinity for PAF receptors, suggesting (2-Chlorophenyl)methylamine may exhibit similar activity .
Metabolic Stability : Pentyl chains in nitrosamine analogs are metabolized 50% slower than methyl/ethyl chains in rodent liver microsomes .
Solubility : LogP values for pentyl-substituted amines average 3.5–4.2, compared to 2.1–2.8 for methyl analogs, indicating higher membrane permeability .
Biological Activity
(2-Chlorophenyl)methylamine, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural characteristics and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for (2-Chlorophenyl)methylamine is . The compound consists of a chlorinated phenyl group attached to a pentylamine chain, which influences its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 215.73 g/mol |
| Density | 0.99 g/cm³ |
| Solubility | Soluble in organic solvents |
| Melting Point | Not well-defined |
The biological activity of (2-Chlorophenyl)methylamine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate neurotransmitter systems, impacting pathways associated with mood regulation and neuroprotection.
Potential Mechanisms
- Receptor Binding : The compound may act as an antagonist or agonist at specific neurotransmitter receptors.
- Enzyme Inhibition : It could inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of certain neurotransmitters.
Biological Activity and Pharmacological Effects
Research indicates that (2-Chlorophenyl)methylamine exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can exhibit antibacterial properties against both gram-positive bacteria and mycobacterial strains. For instance, derivatives of chlorinated phenylmethylamines have shown effectiveness comparable to clinically used antibiotics such as ampicillin and rifampicin .
- Cytotoxicity : The compound's cytotoxic profile has been evaluated in cancer cell lines, indicating potential antiproliferative effects. Compounds structurally related to (2-Chlorophenyl)methylamine have demonstrated selective toxicity towards cancer cells while sparing normal cells.
- Neuroprotective Effects : Due to its structural similarities with known neuroprotective agents, (2-Chlorophenyl)methylamine may offer protective effects against neurodegeneration by modulating oxidative stress pathways and enhancing neuronal survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to (2-Chlorophenyl)methylamine:
- A study evaluating a series of chlorinated phenylmethylamines found that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis, highlighting the potential of these compounds in treating infections resistant to conventional therapies .
- Another research effort focused on the cytotoxic effects of these compounds on various cancer cell lines, revealing that some derivatives could induce apoptosis in malignant cells while maintaining low toxicity in healthy cells.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of (2-Chlorophenyl)methylamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2-Bromophenyl)methylamine | Bromine instead of chlorine | Antibacterial properties; potential neuroactivity |
| (4-Chlorophenyl)methylamine | Different position of chlorine | Similar antimicrobial activity; varied receptor interactions |
| Phenylmethylamine | Lacks alkyl substitution | Lower lipophilicity; different pharmacological profile |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
